molecular formula C17H19N3O3 B5428386 N-[1-[(tert-butylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide

N-[1-[(tert-butylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide

Numéro de catalogue B5428386
Poids moléculaire: 313.35 g/mol
Clé InChI: VJZXHCPPTFKYHU-JLHYYAGUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-[(tert-butylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor of several protein kinases. It was initially developed as an anti-cancer agent and has been approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mécanisme D'action

N-[1-[(tert-butylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide 43-9006 inhibits the activity of several protein kinases involved in tumor growth and angiogenesis. RAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently deregulated in cancer. This compound 43-9006 inhibits the activity of RAF kinase, leading to the inhibition of downstream signaling pathways and ultimately the inhibition of tumor growth. This compound 43-9006 also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis, the process by which tumors develop their own blood supply. By inhibiting angiogenesis, this compound 43-9006 can prevent tumor growth and metastasis.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the activity of several protein kinases, leading to the inhibition of tumor growth and angiogenesis. This compound 43-9006 also induces apoptosis, or programmed cell death, in cancer cells. In addition, this compound 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-[(tert-butylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has been extensively studied for its anti-cancer properties, which means that there is a large body of literature available on its mechanism of action and effects. However, there are also limitations to using this compound 43-9006 in lab experiments. It is a potent inhibitor of several protein kinases, which means that it may have off-target effects that could complicate the interpretation of results. In addition, this compound 43-9006 has been shown to have variable efficacy in different types of cancer, which means that it may not be effective in all experimental models.

Orientations Futures

For the study of N-[1-[(tert-butylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide 43-9006 include the development of combination therapies, the identification of biomarkers, and the development of new small molecule inhibitors.

Méthodes De Synthèse

N-[1-[(tert-butylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide 43-9006 is synthesized by reacting 3-(4-bromo-2-fluorophenyl)-2-propenenitrile with N-tert-butyl-3-aminoprop-2-yn-1-amine in the presence of a palladium catalyst. The resulting product is then reacted with furan-2-carboxylic acid chloride to obtain this compound 43-9006.

Applications De Recherche Scientifique

N-[1-[(tert-butylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several protein kinases, including RAF kinase, VEGFR-2, and PDGFR-β, which are involved in tumor growth and angiogenesis. This compound 43-9006 has been approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, but it is also being studied for the treatment of other types of cancer, such as melanoma and non-small cell lung cancer.

Propriétés

IUPAC Name

N-[(E)-3-(tert-butylamino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-17(2,3)20-15(21)13(10-12-6-4-8-18-11-12)19-16(22)14-7-5-9-23-14/h4-11H,1-3H3,(H,19,22)(H,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZXHCPPTFKYHU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CN=CC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C\C1=CN=CC=C1)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.